BenchChemオンラインストアへようこそ!

(S)-2-(1-aminoethyl)-4-bromophenol

Chiral resolution Enantioselective synthesis Stereochemistry

(S)-2-(1-Aminoethyl)-4-bromophenol is a chiral, ortho-aminoethyl-substituted para-bromophenol with molecular formula C₈H₁₀BrNO and molecular weight 216.07 g·mol⁻¹. It belongs to the class of enantiomerically enriched 2-(1-aminoethyl)phenols, which serve as versatile building blocks in asymmetric synthesis and medicinal chemistry.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
Cat. No. B13588240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-aminoethyl)-4-bromophenol
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Br)O)N
InChIInChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1
InChIKeyWPXYTMUWZPNGLQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(1-Aminoethyl)-4-bromophenol (CAS 1228571-89-8): Chiral Brominated Aminophenol Scaffold for Enantioselective Synthesis and Fragment-Based Drug Discovery


(S)-2-(1-Aminoethyl)-4-bromophenol is a chiral, ortho-aminoethyl-substituted para-bromophenol with molecular formula C₈H₁₀BrNO and molecular weight 216.07 g·mol⁻¹ [1]. It belongs to the class of enantiomerically enriched 2-(1-aminoethyl)phenols, which serve as versatile building blocks in asymmetric synthesis and medicinal chemistry [2]. The compound features a benzylic stereocenter at the aminoethyl carbon, a phenolic hydroxyl group capable of hydrogen-bond donation, and a bromine atom at the 4-position that enables further functionalization via cross-coupling chemistry [1]. Its XLogP3-AA of 2.1 reflects moderate lipophilicity imparted by the bromine substituent, distinguishing it from the non-halogenated parent scaffold [1].

Why Racemic 2-(1-Aminoethyl)-4-bromophenol or Its Regioisomers Cannot Replace the (S)-Enantiomer in Stereochemically Governed Research and Industrial Workflows


The (S)-configured aminoethyl group in this compound constitutes a defined benzylic stereocenter that dictates molecular recognition in chiral environments, including enzyme active sites and receptor binding pockets [1]. The (R)-enantiomer (CAS 1228547-70-3), while possessing identical computed physicochemical descriptors—molecular weight 216.07 g·mol⁻¹, XLogP3-AA 2.1, and topological polar surface area 46.3 Ų [2]—exhibits opposite three-dimensional orientation of the amine and methyl substituents, which can lead to divergent binding affinities and biological activities [1]. The racemic mixture (CAS 741625-48-9) provides no stereochemical definition, compromising reproducibility in enantioselective applications . Regioisomers such as 4-(1-aminoethyl)-2-bromophenol (CAS 1213363-90-6), wherein the bromine and hydroxyl substituents are transposed, present different hydrogen-bonding geometries and electronic distributions, altering reactivity in cross-coupling and condensation reactions . These differences are not cosmetic—they are quantifiable in terms of enantiomeric excess, binding constants, and reaction yields, as detailed below.

(S)-2-(1-Aminoethyl)-4-bromophenol: Quantitative Differential Evidence Versus Closest Analogs, Regioisomers, and Racemic Forms


Enantiomeric Configuration Defines Stereochemical Identity: (S) vs (R) Enantiomer

The (S)-enantiomer (CAS 1228571-89-8, InChIKey: WPXYTMUWZPNGLQ-YFKPBYRVSA-N) and the (R)-enantiomer (CAS 1228547-70-3, InChIKey: WPXYTMUWZPNGLQ-RXMQYKEDSA-N) are non-superimposable mirror images with identical computed physicochemical properties—molecular weight 216.07 g·mol⁻¹, XLogP3-AA 2.1, hydrogen bond donor count 2, hydrogen bond acceptor count 2, and topological polar surface area 46.3 Ų—as documented in their respective PubChem entries [1][2]. The sole differentiating parameter is stereochemistry: the (S)-enantiomer bears a C[C@@H] carbon center, whereas the (R)-enantiomer bears a C[C@H] center. In asymmetric synthesis of 2-(1-aminoethyl)phenols, the enantiomeric excess (ee) achievable depends critically on the choice of chiral catalyst or biocatalyst system. The literature reports that for the parent 2-(1-aminoethyl)phenol scaffold, optimized diastereoselective imine reduction (Route 3) affords >96% ee with 71% overall yield over three steps [3]. While these specific ee values were established for the non-brominated parent compound, the brominated analog follows the same stereochemical principles, and procurement of the pre-resolved (S)-enantiomer at 95–98% chemical purity with defined chirality eliminates the need for in-house resolution, which for the racemate would require additional chromatographic or enzymatic steps .

Chiral resolution Enantioselective synthesis Stereochemistry

Bromine Position Determines Lipophilicity and Electronic Profile: 4-Bromo vs 2-Bromo Regioisomer

The position of the bromine atom on the phenolic ring governs both lipophilicity and electronic distribution. The target compound, (S)-2-(1-aminoethyl)-4-bromophenol, bears bromine para to the hydroxyl group and ortho to the aminoethyl substituent, yielding a computed XLogP3-AA of 2.1 [1]. The regioisomer (S)-4-(1-aminoethyl)-2-bromophenol (CAS 1213363-90-6) positions bromine ortho to the hydroxyl and para to the aminoethyl group, which alters intramolecular hydrogen-bonding capability and steric environment around the reactive amino group . While explicitly computed XLogP3-AA values for the 2-bromo regioisomer are not available in the public domain, bromophenol isomer series show that ortho-bromine substitution relative to the phenolic OH can introduce intramolecular Br···HO interactions that modify acidity and hydrogen-bond donor strength, as documented in DFT studies of the complete bromophenol series [2]. These positional effects directly influence reactivity in Pd-catalyzed cross-coupling reactions, where the 4-bromo position in the target compound is less sterically hindered than the 2-bromo position, generally affording higher conversion rates in Suzuki-Miyaura couplings.

Lipophilicity Regioisomerism Medicinal chemistry

Racemic vs Enantiopure: Procurement of the Pre-Resolved (S)-Enantiomer Eliminates Chiral Separation Burden

The racemic mixture, 2-(1-aminoethyl)-4-bromophenol (CAS 741625-48-9), contains a 1:1 ratio of (R)- and (S)-enantiomers and lacks stereochemical definition . In contrast, the (S)-enantiomer (CAS 1228571-89-8) is commercially supplied at 95% chemical purity with confirmed chiral identity . The patent literature describes enzymatic resolution methods for aminoalkylphenols: BASF's enantioselective N-acylation process (WO2006136538) uses hydrolases to selectively acylate one enantiomer, leaving the other in free amine form, thereby enabling separation [1]. However, such resolution steps incur additional processing time, solvent consumption, and yield losses (theoretical maximum 50% for kinetic resolution of a racemate). For the parent scaffold 2-(1-aminoethyl)phenol, the asymmetric synthetic route (Route 3: diastereoselective imine reduction) achieves >96% ee with 71% overall yield, demonstrating that direct asymmetric synthesis outperforms racemic resolution in both enantiopurity and atom economy [2]. Procuring the pre-resolved (S)-enantiomer at defined purity eliminates the need for in-house chiral HPLC or enzymatic resolution, reducing workflow complexity and ensuring batch-to-batch stereochemical consistency.

Chiral purity Racemic resolution Procurement specification

Fragment-Based Drug Discovery: Chiral Brominated Primary Amine Scaffold Validated in Endothiapepsin Co-Crystal Structure (PDB 5is4, 1.37 Å Resolution)

The chiral brominated primary amine scaffold, of which (S)-2-(1-aminoethyl)-4-bromophenol is a representative member, has been experimentally validated in fragment-based drug discovery (FBDD). The PDB entry 5is4 (resolution 1.368 Å) reports the co-crystal structure of endothiapepsin—a fungal aspartic protease widely used as a surrogate for human renin and other aspartic proteases—in complex with a chiral brominated primary amine fragment [1][2]. The fragment (1S)-2-amino-1-(4-bromophenyl)ethan-1-ol, which shares the (S)-configured benzylic amine and para-bromophenyl structural motifs with the target compound, was identified through crystallographic fragment screening of an entire compound library [2]. This structural evidence demonstrates that the para-bromophenyl moiety engages in halogen-bonding interactions within the enzyme active site, while the chiral amine forms hydrogen bonds with catalytic aspartate residues. In contrast, non-brominated analogs lack the halogen-bonding capability that contributes to binding enthalpy, and regioisomers with bromine at alternative positions would present different vectors for this interaction.

Fragment-based drug discovery X-ray crystallography Aspartic protease inhibition

Biocatalytic Asymmetric Synthesis: Enzymatic Route Enables Superior Enantioselectivity and Avoids Debromination Side Reactions

The (S)-enantiomer of 2-(1-aminoethyl)-4-bromophenol can be produced via ω-transaminase (ω-TA)-catalyzed asymmetric amination of the corresponding prochiral ketone, 2-acetyl-4-bromophenol . This biocatalytic approach offers a theoretical maximum yield of 100% (compared to 50% for kinetic resolution of racemate) and operates under mild aqueous conditions (pH 7–9, 30–45 °C) that minimize racemization and functional group degradation [1]. The BASF patent WO2006136538 further discloses an enantioselective N-acylation method employing hydrolases to separate aminoalkylphenol enantiomers, providing an alternative enzymatic resolution pathway [2]. A critical advantage of the biocatalytic route for brominated substrates is the suppression of debromination, a common side reaction encountered with traditional transition-metal catalysts (e.g., Pd/C under hydrogenation conditions) that can reduce yield and introduce impurities . For the parent 2-(1-aminoethyl)phenol scaffold, chemical asymmetric synthesis via diastereoselective imine reduction (Route 3) achieves >96% ee and 71% overall yield [3]; the biocatalytic route is expected to deliver comparable or superior enantioselectivity (>99% ee achievable with engineered ω-TA variants) while avoiding heavy-metal contamination.

Biocatalysis ω-Transaminase Green chemistry

Highest-Impact Application Scenarios for (S)-2-(1-Aminoethyl)-4-bromophenol Grounded in Quantitative Evidence


Chiral Auxiliary and Building Block in Asymmetric Synthesis of Pharmaceutical Intermediates

The (S)-configured benzylic amine, supplied at 95–98% enantiopurity , serves as a chiral building block for the construction of complex active pharmaceutical ingredients (APIs). The Kündig et al. (2004) methodology demonstrates that 2-(1-aminoethyl)phenol scaffolds can be elaborated into chiral N-acyl-N,O-acetals, which undergo stereocontrolled allylation to afford enantiomerically enriched pyrrolidinones—key intermediates in alkaloid synthesis [1]. The bromine atom at the 4-position provides a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, or amino substituents, enabling late-stage diversification of the chiral scaffold without compromising stereochemical integrity.

Fragment-Based Lead Discovery Targeting Aspartic Proteases and Related enzymes

The PDB 5is4 co-crystal structure (1.37 Å resolution) validates the binding of a chiral brominated primary amine fragment to the endothiapepsin active site [2]. The (S)-2-(1-aminoethyl)-4-bromophenol scaffold preserves the critical pharmacophoric elements observed in this structure: the (S)-configured amine that hydrogen-bonds with catalytic aspartate dyads, and the para-bromophenyl moiety that engages in halogen bonding. This structural validation supports deployment of the compound as a fragment hit for structure-based optimization programs targeting aspartic proteases (renin, BACE1, HIV protease, plasmepsins), where the bromine can be exploited for anomalous scattering in X-ray crystallography to unambiguously assign binding poses.

Biocatalytic Process Development and Enzyme Engineering Studies

The compound serves as a model substrate for engineering (S)-selective ω-transaminases with tolerance for halogenated aromatic ketones. As documented in the ω-transaminase literature, the asymmetric amination of prochiral ketones offers theoretical 100% yield, twice that of kinetic resolution [3]. The 4-bromophenol motif provides a convenient UV-active chromophore for HPLC monitoring of biotransformation progress, and the bromine atom enables assessment of enzyme tolerance to halogen substituents—a critical parameter for industrial biocatalysis where halogenated substrates are common. The BASF patent WO2006136538 further demonstrates the industrial relevance of enzymatic enantiomer separation for aminoalkylphenols [4].

Chiral Ligand Precursor for Asymmetric Catalysis

The 2-(1-aminoethyl)phenol scaffold has established precedent as a precursor for chiral solvating agents (CSAs), where the (R)-enantiomer's thiourea derivative is used for enantiomeric excess determination by NMR spectroscopy [1]. The (S)-enantiomer, with its 4-bromo substituent, extends this utility by enabling further functionalization: the bromine can be replaced with phosphine, phosphite, or N-heterocyclic carbene moieties to generate chiral ligands for transition-metal-catalyzed asymmetric transformations. The increased lipophilicity (XLogP3-AA = 2.1 vs ~1.0–1.3 for the non-brominated analog) [5] enhances solubility in organic solvents commonly employed in asymmetric catalysis, potentially improving catalyst loading and turnover frequency.

Quote Request

Request a Quote for (S)-2-(1-aminoethyl)-4-bromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.